Hexyl(e)-(amino(4-aminophenyl)methylene)carbamate

Catalog No.
S15848833
CAS No.
M.F
C14H21N3O2
M. Wt
263.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexyl(e)-(amino(4-aminophenyl)methylene)carbamate

Product Name

Hexyl(e)-(amino(4-aminophenyl)methylene)carbamate

IUPAC Name

hexyl (NZ)-N-[amino-(4-aminophenyl)methylidene]carbamate

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

InChI

InChI=1S/C14H21N3O2/c1-2-3-4-5-10-19-14(18)17-13(16)11-6-8-12(15)9-7-11/h6-9H,2-5,10,15H2,1H3,(H2,16,17,18)

InChI Key

QNEVYUOYQNDIEJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)N=C(C1=CC=C(C=C1)N)N

Isomeric SMILES

CCCCCCOC(=O)/N=C(/C1=CC=C(C=C1)N)\N

Hexyl(e)-(amino(4-aminophenyl)methylene)carbamate, also known as Hexyl N-[amino-(4-aminophenyl)methylidene]carbamate, is a chemical compound characterized by its unique structure and versatility in various scientific applications. This compound features a hexyl group attached to a carbamate moiety, which is further linked to an amino(4-aminophenyl)methylene group. Its stability and reactivity make it suitable for a wide range of

  • Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: The compound can be reduced to yield corresponding amines, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The methylenecarbamate group can participate in nucleophilic substitution reactions with halogens or other nucleophiles, leading to various substituted derivatives.

Research has indicated that Hexyl(e)-(amino(4-aminophenyl)methylene)carbamate exhibits significant biological activity. It has been shown to interact with specific enzymes, notably acetylcholinesterase, which plays a crucial role in neurotransmitter regulation. By modulating the activity of this enzyme, the compound can influence neurotransmitter release and synaptic transmission, potentially leading to therapeutic effects in neurodegenerative diseases. Additionally, studies suggest its potential antimicrobial and anticancer properties, making it a candidate for further pharmacological investigations.

The synthesis of Hexyl(e)-(amino(4-aminophenyl)methylene)carbamate typically involves the reaction of hexyl isocyanate with 4-aminobenzaldehyde. This reaction proceeds through the formation of a Schiff base intermediate, which is subsequently converted into the final product by adding a carbamate group. The reaction conditions often include solvents like ethanol or methanol and are conducted at controlled temperatures to ensure high yield and purity .

Industrial Production

In industrial settings, large-scale production may employ automated reactors with precise control over reaction parameters. This approach ensures consistent quality and high yields while incorporating purification steps such as recrystallization and chromatography to eliminate impurities.

Hexyl(e)-(amino(4-aminophenyl)methylene)carbamate finds applications across various fields:

  • Organic Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
  • Biological Research: Investigated for its role in enzyme inhibition studies and protein-ligand interactions.
  • Medicinal Chemistry: Explored for potential therapeutic applications, particularly in drug development.
  • Industrial

Studies on the interactions of Hexyl(e)-(amino(4-aminophenyl)methylene)carbamate with biological molecules have revealed its ability to bind specifically to certain enzymes, altering their activity through mechanisms such as hydrogen bonding and hydrophobic interactions. This modulation can lead to significant changes in cellular processes like metabolism and gene expression. Furthermore, its stability under standard laboratory conditions makes it an attractive candidate for long-term studies on enzyme kinetics and cellular responses.

Several compounds share structural similarities with Hexyl(e)-(amino(4-aminophenyl)methylene)carbamate. Notable examples include:

  • Hexyl N-[amino-(4-aminophenyl)methylidene]carbamate
  • Hexyl ((4-aminophenyl)(imino)methyl)carbamate hydrochloride

Uniqueness

Hexyl(e)-(amino(4-aminophenyl)methylene)carbamate is distinguished by its specific structural features that confer unique chemical reactivity and biological activity compared to similar compounds. Its ability to effectively inhibit enzymes involved in neurotransmission sets it apart as a valuable compound for research into therapeutic applications .

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

263.16337692 g/mol

Monoisotopic Mass

263.16337692 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-15-2024

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